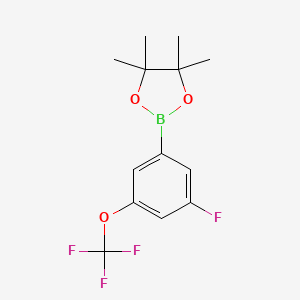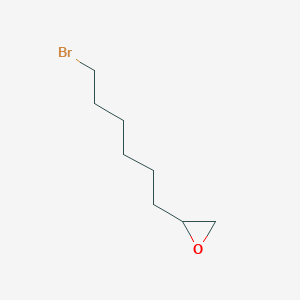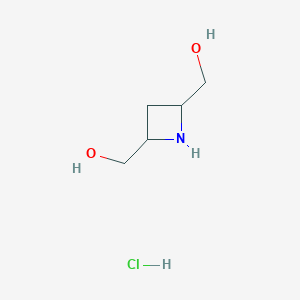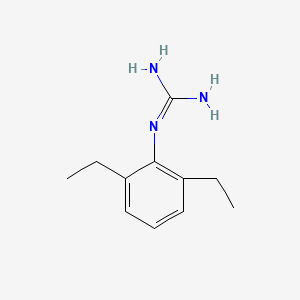
N-(2,6-Diethylphenyl)-guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Diethylphenyl)guanidine is a compound belonging to the guanidine family, characterized by the presence of a guanidine functional group attached to a 2,6-diethylphenyl moiety. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
Métodos De Preparación
The synthesis of 1-(2,6-Diethylphenyl)guanidine typically involves the reaction of 2,6-diethylphenylamine with a guanidylating agent. Common synthetic routes include:
Reaction with Carbodiimides: This method involves the addition of 2,6-diethylphenylamine to carbodiimides under mild conditions.
Thiourea Derivatives: Thiourea derivatives, such as S-methylisothiourea, can be used as guanidylating agents in the presence of metal catalysts.
Cyanamides: The reaction of 2,6-diethylphenylamine with cyanamides under harsh conditions can also yield the desired guanidine.
Industrial production methods often utilize these synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2,6-Diethylphenyl)guanidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2,6-Diethylphenyl)guanidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2,6-Diethylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and function . The compound’s high basicity allows it to act as a strong organic base, enhancing the release of acetylcholine and modulating muscle cell membrane depolarization and repolarization .
Comparación Con Compuestos Similares
1-(2,6-Diethylphenyl)guanidine can be compared with other guanidine derivatives, such as:
Diphenylguanidine: Used as a complexing agent and accelerator in rubber vulcanization.
S-Methylisothiourea: A common guanidylating agent used in synthetic chemistry.
2-Aminoimidazolines: Cyclic guanidines with applications in medicinal chemistry.
The uniqueness of 1-(2,6-Diethylphenyl)guanidine lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to other guanidine derivatives.
Propiedades
Fórmula molecular |
C11H17N3 |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-(2,6-diethylphenyl)guanidine |
InChI |
InChI=1S/C11H17N3/c1-3-8-6-5-7-9(4-2)10(8)14-11(12)13/h5-7H,3-4H2,1-2H3,(H4,12,13,14) |
Clave InChI |
OZRHVTHRQURZPH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13691715.png)

![2-[(2-Methyl-3-butyn-2-yl)oxy]aniline](/img/structure/B13691720.png)

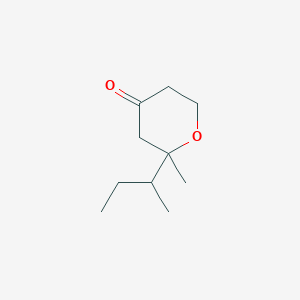

![Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13691736.png)
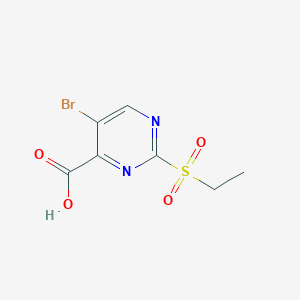
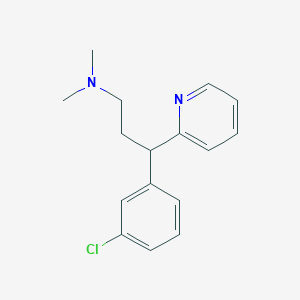
![N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine](/img/structure/B13691753.png)
